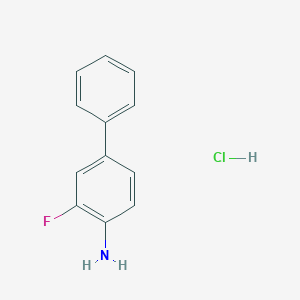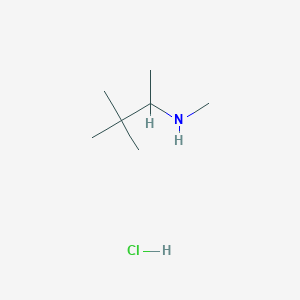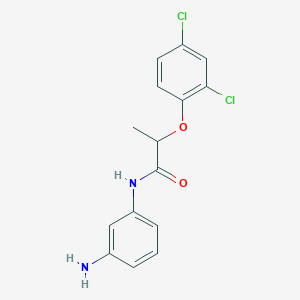![molecular formula C16H27NO B1437473 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine CAS No. 1039981-48-0](/img/structure/B1437473.png)
2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine
Overview
Description
Scientific Research Applications
Occurrence and Fate in Aquatic Environments
Occurrence, fate, and behavior of parabens in aquatic environments : Parabens, with chemical structures that include benzyl groups similar to "2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine," are extensively studied for their occurrence, degradation, and environmental fate. These studies highlight the environmental impact of chemicals with benzyl groups and their derivatives, shedding light on how similar compounds might behave in aquatic systems (Haman et al., 2015).
Synthetic and Bioactive Precursor Applications
Methyl-2-formyl benzoate A Review of Synthesis and Applications
: This review details the significance of methyl-2-formyl benzoate as a bioactive precursor in organic synthesis, emphasizing its role in generating compounds with various pharmacological activities. The synthetic versatility of such compounds highlights potential research avenues for "2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine" in the development of new pharmaceuticals (Farooq & Ngaini, 2019).
Neurochemical Research
Neurochemistry and Neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA, “Ecstasy”) : While focusing on MDMA, this research provides valuable insights into neurochemical changes induced by psychoactive substances. Studies like these are crucial for understanding the neurochemical pathways affected by compounds like "2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine," particularly if they have psychoactive properties (McKenna & Peroutka, 1990).
Antimicrobial Agents
Update on Monoterpenes as Antimicrobial Agents : Research on monoterpenes like p-Cymene explores their antimicrobial effects. This work underscores the importance of studying the antimicrobial properties of compounds, including those related to "2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine," for potential biomedical applications (Marchese et al., 2017).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging in Alzheimer's disease : Research into imaging ligands for amyloid in Alzheimer's disease highlights the application of compounds in diagnostic imaging. Studies in this area may offer insights into how structurally related compounds could be utilized in the diagnosis or study of neurodegenerative diseases (Nordberg, 2007).
Future Directions
The future directions of “2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine” are not clearly defined in the available resources. Given its use in proteomics research , it may continue to be used in this field and potentially others as our understanding of its properties and potential applications evolves.
properties
IUPAC Name |
2-methyl-N-[(4-pentoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-6-7-12-18-15-10-8-14(9-11-15)13-17-16(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODAQFHVVMIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



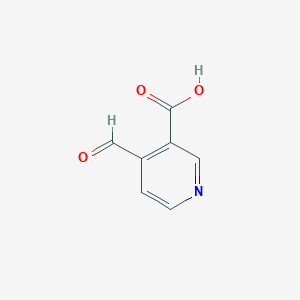
![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)
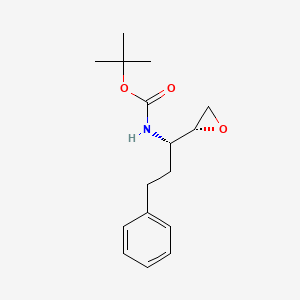

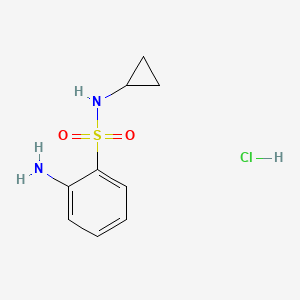

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

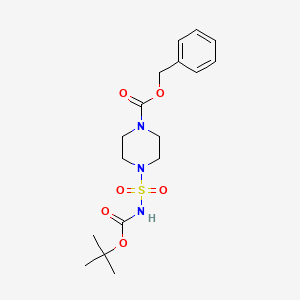
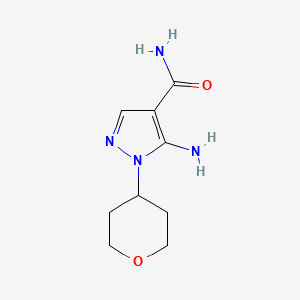
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
